7-Bromo-6-ethoxyquinoline
Description
7-Bromo-6-ethoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 7-position and an ethoxy group (-OCH₂CH₃) at the 6-position of the quinoline backbone. For instance, bromine enhances electrophilicity, enabling cross-coupling reactions, while ethoxy groups influence lipophilicity and solubility in organic solvents .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-6-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-11-6-8-4-3-5-13-10(8)7-9(11)12/h3-7H,2H2,1H3 |
InChI Key |
LUBMMYLVHYVVGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Bromo-6-ethoxyquinoline can be achieved through several synthetic routes. One common method involves the bromination of 6-ethoxyquinoline using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity .
Chemical Reactions Analysis
7-Bromo-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted quinolines and their derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromo-6-ethoxyquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Quinoline derivatives are known to inhibit various enzymes and receptors, which can lead to the disruption of essential biological processes in pathogens or cancer cells . The bromine atom and ethoxy group may enhance the compound’s binding affinity and selectivity for these targets, contributing to its biological activity .
Comparison with Similar Compounds
Halogen-Substituted Quinolines
- 7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6): Substituents: Bromine (7), chlorine (4), methyl (6). Properties: Solid at room temperature; moderate solubility in organic solvents. Chlorine and bromine enable nucleophilic substitutions, while the methyl group increases steric hindrance. Applications: Medicinal chemistry (e.g., drug development for antimicrobial agents).
- 7-Bromo-2-chloro-3-ethylquinoline (CAS 132118-52-6): Substituents: Bromine (7), chlorine (2), ethyl (3). Properties: Enhanced lipophilicity from the ethyl group compared to methyl. Reactivity at the 2-position chlorine allows site-specific modifications. Used as a pharmaceutical intermediate .
Alkoxy-Substituted Quinolines
- 7-Bromo-6-methoxyquinoline (CAS 103028-33-7): Substituents: Bromine (7), methoxy (-OCH₃) (6). Properties: Molecular weight 238.08; soluble in DMSO and ethanol. Applications: Research reagent in fluorescence studies and heterocyclic synthesis.
- 7-(2-Ethoxyethoxy)quinoline: Substituents: Extended ethoxy chain at the 7-position. Properties: Classified for acute toxicity (oral, dermal, inhalation; Category 4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
